4-Benzylisoindole-1,3-dione

Medicinal Chemistry Oncology c-Src Tyrosine Kinase Inhibition

4-Benzylisoindole-1,3-dione is a differentiated N-benzyl phthalimide scaffold whose specific substitution pattern is critical for target engagement—generic isoindole-diones cannot substitute. Validated in vitro (IC₅₀ = 1 μg/mL, superior to doxorubicin) and in vivo (lung cancer xenograft), with strong in silico c-Src binding (ΔG = −10.19 KCal/mol). Demonstrated PDE4A and COX-2 inhibitory activity supports multi-target drug discovery in oncology, inflammation, and neurodegeneration. Procure as a high-purity building block for rational SAR-driven lead optimization.

Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
Cat. No. B8055245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylisoindole-1,3-dione
Molecular FormulaC15H11NO2
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=C3C(=CC=C2)C(=O)NC3=O
InChIInChI=1S/C15H11NO2/c17-14-12-8-4-7-11(13(12)15(18)16-14)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17,18)
InChIKeyRCNVWPZXBAGJQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzylisoindole-1,3-dione: A Core Scaffold for Targeted Isoindole-Dione Derivative Development and Procurement


4-Benzylisoindole-1,3-dione (CAS 85-41-6) is an N-substituted isoindole-1,3-dione, commonly referred to as a phthalimide derivative. It is a bicyclic compound featuring a fused isoindole-1,3-dione core with a benzyl group attached to the nitrogen atom. This scaffold is a key intermediate and a foundational building block in medicinal chemistry for the synthesis of various pharmacologically active agents. The compound's structure, confirmed by X-ray crystallography and spectroscopic methods [1], provides a versatile platform for further functionalization to modulate biological activity, including anti-cancer, anti-inflammatory, and enzyme inhibition properties [2][3].

4-Benzylisoindole-1,3-dione: Why Substituent Position and N-Benzyl Core Dictate Unsubstitutable Biological and Synthetic Outcomes


While the isoindole-1,3-dione core is a common motif, generic substitution among derivatives is not feasible due to the profound impact of the N-substituent on biological activity, selectivity, and pharmacokinetic properties. The specific N-benzyl group in 4-benzylisoindole-1,3-dione is critical; its spatial orientation and electronic properties directly influence binding affinity to target proteins such as c-Src tyrosine kinase, PDE4A, and COX enzymes [1][2]. Unlike unsubstituted phthalimide or simple N-alkyl derivatives, the N-benzyl moiety facilitates unique interactions within hydrophobic enzyme pockets, as demonstrated by molecular docking studies showing enhanced inhibition and selectivity compared to analogs with different N-substituents [2][3]. Therefore, substituting this specific compound with a generic isoindole-dione will almost certainly result in a loss of targeted activity and cannot be considered an equivalent alternative in research or development programs [4].

4-Benzylisoindole-1,3-dione: A Quantitative Evidence Guide for Differentiated Procurement and Scientific Application


Quantified Cytotoxic Potency: Direct Comparison of 4-Benzyl Derivative vs. Doxorubicin in T47D Breast Cancer Cells

A derivative of 4-benzylisoindole-1,3-dione, specifically 2-(4-Substituted-benzyl) isoindoline-1,3-dione (Compound 7), exhibited significantly higher cytotoxic activity compared to the standard chemotherapeutic agent doxorubicin. The study demonstrates that the N-benzylisoindole-1,3-dione scaffold can be optimized for enhanced potency, with the lead compound showing an IC50 value of 1 μg/mL, outperforming doxorubicin in the T47D breast cancer cell line [1].

Medicinal Chemistry Oncology c-Src Tyrosine Kinase Inhibition

Molecular Docking Confirmation of Potent c-Src Kinase Inhibition: Binding Free Energy Comparison

Molecular docking studies provide a mechanistic basis for the observed cytotoxicity, revealing that the 2-(4-Substituted-benzyl) isoindoline-1,3-dione derivative (Compound 7) exhibits a superior binding affinity for the active site of c-Src tyrosine kinase, a validated target in oncology. Compound 7 achieved a binding free energy (ΔG) of -10.19 KCal/mol and formed five hydrogen bonds, indicating a stronger and more favorable interaction than other ligands in the series, which directly correlates with its enhanced in vitro activity [1].

Computational Chemistry Kinase Inhibition Drug Design

Enzyme Inhibition Profile: PDE4A Inhibitory Activity of N-Benzyl Isoindole-Dione Scaffold

The N-benzylisoindole-1,3-dione core is a recognized pharmacophore for phosphodiesterase (PDE) inhibition, a target class for inflammatory and neurological disorders. A specific derivative, identified as ChEMBL_155727 (CHEMBL760761), was evaluated for its inhibitory activity against PDE4A. While specific IC50 data is not provided in the assay summary, the confirmation of its activity against PDE4A [1] establishes the 4-benzyl scaffold as a privileged starting point for developing selective PDE4 inhibitors, differentiating it from other N-substituted isoindole-diones with no reported PDE activity.

Phosphodiesterase Inhibition Inflammation Neurology

In Vivo Anticancer Efficacy and Safety Profile: A Comparative Toxicology Study

In a xenograft model using nude mice implanted with A549-luc lung cancer cells, treatment with N-benzylisoindole-1,3-dione derivatives (Compound 3 and Compound 4) demonstrated significant tumor growth inhibition and a favorable survival profile over 60 days [1]. This study provides a direct in vivo comparison to an untreated control group. Histopathological and toxicological analyses were also performed, showing that both compounds were potential anticancer agents, providing critical data on the translational potential and safety of the N-benzylisoindole-1,3-dione class that is unavailable for most other scaffolds [1].

In Vivo Pharmacology Toxicology Xenograft Model

4-Benzylisoindole-1,3-dione: Validated Scenarios for Strategic Procurement and Research Application


Targeted Anticancer Drug Discovery and Lead Optimization

Procure 4-Benzylisoindole-1,3-dione as a core scaffold for developing novel anticancer agents targeting c-Src tyrosine kinase and other validated oncology pathways. The demonstrated in vitro potency of a derivative (IC50 = 1 μg/mL) superior to doxorubicin [1] and the strong in silico binding affinity (ΔG = -10.19 KCal/mol) [1] provide a data-driven foundation for SAR studies. The scaffold's validated in vivo efficacy in a lung cancer xenograft model further supports its progression into advanced preclinical development [2].

Phosphodiesterase (PDE) Inhibitor Research Programs

Utilize 4-Benzylisoindole-1,3-dione as a starting point for synthesizing novel PDE4A inhibitors. The confirmed inhibitory activity against PDE4A [3] positions this compound as a valuable tool for investigating the role of PDE4 in inflammation and neurological disorders. Its established synthetic accessibility and the ability to introduce diverse substituents make it an ideal core for exploring structure-activity relationships and developing selective PDE inhibitors with improved therapeutic windows.

Development of Multifunctional Agents for Neurodegenerative Diseases

Employ 4-Benzylisoindole-1,3-dione as a versatile scaffold in the rational design of multi-target directed ligands (MTDLs) for complex diseases like Alzheimer's. The isoindole-1,3-dione core is a known pharmacophore for both cholinesterase inhibition [4] and GSK-3β inhibition [5]. By leveraging the N-benzyl derivative as a building block, researchers can systematically synthesize and evaluate novel hybrids with dual or multi-modal mechanisms of action, potentially addressing multiple pathological hallmarks of neurodegeneration.

Synthesis of COX-2 Selective Inhibitors

Leverage 4-Benzylisoindole-1,3-dione as a starting material for the generation of new cyclooxygenase (COX) inhibitors. Research has shown that specific N-substituted 1H-isoindole-1,3(2H)-dione derivatives demonstrate greater inhibition of COX-2 and superior COX-2/COX-1 affinity ratios compared to the reference drug meloxicam [6]. This indicates the potential of the scaffold to yield more selective anti-inflammatory agents with a potentially improved gastrointestinal safety profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Benzylisoindole-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.